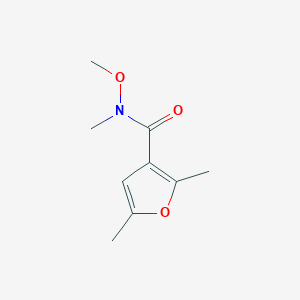
2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide
Descripción general
Descripción
2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C6H9ClF3NO2 and its molecular weight is 219.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide and its derivatives are extensively studied for their potential applications in various fields. A notable study by Aizina et al. (2011) highlighted a synthetic approach to prepare novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides using C-amidoalkylation of aromatics. This method demonstrated the scope and limitations in the synthesis of new chloroacetamide derivatives, suggesting potential applications in chemical synthesis and material sciences (Aizina, Rozentsveig, & Levkovskaya, 2011).
Crystallography and Material Science
The compound has been the subject of crystallographic studies, as seen in the work of Olszewska, Tarasiuk, and Pikus (2009), who characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide. They provided new X-ray powder diffraction data for these organic compounds, which are considered potential pesticides. This could indicate the compound's relevance in the development of new materials or its application in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).
Chemical Reactions and Intermediates
The compound and its related chemicals have been utilized in various chemical reactions. For instance, Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. They explored the metabolic pathways and intermediates, contributing to our understanding of the compound's behavior in biological systems. This research could have implications for environmental health and safety assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUCKHKQJRRDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
![N-{2-[(3-Amino-1H-indazol-6-yl)oxy]ethyl}-N,N-dimethylamine](/img/structure/B1464086.png)





![4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1464097.png)
![1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1464098.png)
![tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1464100.png)




